Acoramidis

Beschreibung

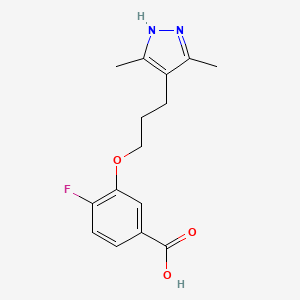

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy]-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2O3/c1-9-12(10(2)18-17-9)4-3-7-21-14-8-11(15(19)20)5-6-13(14)16/h5-6,8H,3-4,7H2,1-2H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFUHHBPNXWNCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CCCOC2=C(C=CC(=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446711-81-4 | |

| Record name | Acoramidis [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446711814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)PROPOXY)-4-FLUOROBENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACORAMIDIS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T12B44A1OE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Acoramidis: A Deep Dive into the Mechanism of Transthyretin Stabilization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of acoramidis, a novel stabilizer of transthyretin (TTR), for the treatment of transthyretin-mediated amyloidosis (ATTR). This document details the molecular interactions, biophysical principles, and key experimental data that underpin its therapeutic efficacy.

Introduction to Transthyretin Amyloidosis and the Role of TTR Stabilization

Transthyretin (TTR) is a homotetrameric protein primarily synthesized in the liver that transports thyroxine and retinol-binding protein in the blood. In transthyretin amyloidosis (ATTR), mutations in the TTR gene or age-related factors can lead to the dissociation of the TTR tetramer into its constituent monomers. These monomers are prone to misfolding and aggregation, forming amyloid fibrils that deposit in various tissues, most notably the heart and peripheral nerves, leading to progressive organ dysfunction and significant morbidity and mortality.

The dissociation of the TTR tetramer is the rate-limiting step in the amyloid cascade. Therefore, stabilizing the native tetrameric structure of TTR is a key therapeutic strategy to halt the progression of ATTR. Acoramidis (formerly AG10) is a potent, orally bioavailable small molecule designed to mimic the stabilizing effects of the naturally occurring, protective T119M TTR variant.

Mechanism of Action: How Acoramidis Stabilizes the TTR Tetramer

Acoramidis exerts its therapeutic effect by binding with high affinity and selectivity to the two thyroxine-binding sites located at the interface of the TTR dimers. This binding event reinforces the quaternary structure of the TTR tetramer, significantly increasing its kinetic stability and preventing its dissociation into amyloidogenic monomers.

The key molecular interactions driving this stabilization include:

-

Hydrogen Bonding: Acoramidis forms crucial hydrogen bonds with serine and threonine residues within the thyroxine-binding pockets, mimicking the stabilizing interactions of the protective T119M mutation.

-

Hydrophobic Interactions: The molecule's structure allows for favorable hydrophobic interactions within the binding pocket, further enhancing its affinity.

-

Enthalpy-Driven Binding: The binding of acoramidis to TTR is primarily driven by favorable enthalpy changes, indicating strong and specific interactions.

This high-affinity binding translates to a near-complete (>90%) stabilization of the TTR tetramer, as demonstrated in both preclinical and clinical studies.[1][2]

Quantitative Data on Acoramidis Efficacy

The efficacy of acoramidis in stabilizing TTR and its clinical benefits have been quantified in numerous studies. The following tables summarize key data points.

Table 1: Preclinical and In Vitro TTR Stabilization Data

| Parameter | Acoramidis | Tafamidis | Reference |

| Binding Affinity (Kd) | 4 times higher affinity than tafamidis | - | [3][4] |

| TTR Stabilization (Western Blot, 10 µM) | 93 ± 14% | 36 - 49% | [1] |

| TTR Binding Site Occupancy (FPE, 10 µM) | 103 ± 13% | 71 - 87% | |

| Residence Time on TTR (SPR) | 4 times longer than tafamidis | - |

Table 2: Clinical Trial Data (ATTRibute-CM)

| Endpoint | Acoramidis | Placebo | p-value | Reference |

| Primary Endpoint (Win Ratio) | 1.8 | - | <0.0001 | |

| All-Cause Mortality (30 months) | 19.3% | 25.7% | 0.15 | |

| Cardiovascular-Related Hospitalization (30 months) | 26.7% | 42.6% | <0.0001 | |

| Change in 6-Minute Walk Distance (m) | +39.6 | - | <0.001 | |

| Change in KCCQ-OS Score | +9.94 | - | <0.001 | |

| Increase in Serum TTR (Day 28, mg/dL) | Mean 9.1 | - | - | |

| Reduction in ACM/First CVH (42 months, HR) | 0.57 (95% CI, 0.46–0.72) | - | <0.0001 |

KCCQ-OS: Kansas City Cardiomyopathy Questionnaire Overall Summary; HR: Hazard Ratio

Experimental Protocols for Assessing TTR Stabilization

The following sections provide detailed methodologies for the key experiments used to characterize the TTR-stabilizing properties of acoramidis.

Fluorescence Probe Exclusion (FPE) Assay

This assay measures the ability of a compound to bind to the TTR thyroxine-binding sites by competing with a fluorescent probe.

Materials:

-

Purified human TTR protein

-

Fluorescent probe (e.g., 8-anilino-1-naphthalenesulfonic acid (ANSA) or fluorescein isothiocyanate-labeled thyroxine (FITC-T4))

-

Acoramidis and other test compounds

-

Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

96-well black microplates

-

Fluorescence microplate reader

Protocol:

-

Prepare a stock solution of purified human TTR in assay buffer.

-

Prepare serial dilutions of acoramidis and other test compounds in assay buffer.

-

In a 96-well black microplate, add the TTR solution to each well.

-

Add the serially diluted test compounds or vehicle control to the respective wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for compound binding.

-

Add the fluorescent probe to all wells.

-

Incubate the plate in the dark for a specified time (e.g., 60 minutes).

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe (e.g., ANSA: Ex/Em ~350/480 nm; FITC: Ex/Em ~495/520 nm).

-

The percentage of TTR stabilization is calculated by comparing the fluorescence signal in the presence of the test compound to the signals of the positive (no compound) and negative (no TTR) controls.

Western Blot for TTR Tetramer Stability

This assay directly visualizes the stabilization of the TTR tetramer under denaturing conditions.

Materials:

-

Human plasma or purified TTR

-

Acoramidis and other test compounds

-

Acidic denaturation buffer (e.g., pH 3.8-4.4)

-

Glutaraldehyde solution (for cross-linking)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody: Rabbit anti-human TTR

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Incubate human plasma or purified TTR with acoramidis, other test compounds, or vehicle control for a specified time (e.g., 2 hours).

-

Induce tetramer dissociation by acidifying the samples to a low pH (e.g., 3.8) and incubating for an extended period (e.g., 72 hours) at 37°C.

-

Neutralize the samples and cross-link the TTR tetramers by adding glutaraldehyde.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-TTR antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and add the chemiluminescent substrate.

-

Visualize the bands using an imaging system. The intensity of the band corresponding to the TTR tetramer is quantified to determine the degree of stabilization.

Surface Plasmon Resonance (SPR)

SPR is used to measure the binding kinetics (association and dissociation rates) and affinity of acoramidis to TTR.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 or SA chip)

-

Purified human TTR (ligand)

-

Acoramidis (analyte)

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (for covalent coupling) or streptavidin (for biotinylated TTR)

Protocol:

-

Immobilize the purified TTR onto the sensor chip surface.

-

Prepare a series of concentrations of acoramidis in running buffer.

-

Inject the different concentrations of acoramidis over the sensor chip surface and monitor the binding response in real-time.

-

After the association phase, inject running buffer to monitor the dissociation of the TTR-acoramidis complex.

-

Regenerate the sensor chip surface between different analyte injections.

-

Analyze the resulting sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Microscale Thermophoresis (MST)

MST measures the binding affinity between acoramidis and TTR in solution by detecting changes in the thermophoretic movement of a fluorescently labeled TTR upon binding to acoramidis.

Materials:

-

MST instrument (e.g., Monolith)

-

Fluorescently labeled purified human TTR

-

Acoramidis

-

Assay buffer

-

Capillaries

Protocol:

-

Label the purified TTR with a fluorescent dye.

-

Prepare a serial dilution of acoramidis in assay buffer.

-

Mix a constant concentration of the fluorescently labeled TTR with each concentration of acoramidis.

-

Load the samples into capillaries.

-

Measure the thermophoresis of the samples in the MST instrument.

-

Plot the change in the normalized fluorescence against the logarithm of the acoramidis concentration and fit the data to a binding curve to determine the dissociation constant (Kd).

Visualizing the Mechanism and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts discussed in this guide.

Caption: Acoramidis-mediated stabilization of the TTR tetramer, preventing the amyloid cascade.

Caption: Workflow for the Fluorescence Probe Exclusion (FPE) assay.

Caption: Workflow for the Western blot assay for TTR tetramer stability.

Conclusion

Acoramidis is a highly potent and selective TTR stabilizer that effectively prevents the dissociation of the TTR tetramer, the crucial initial step in the pathogenesis of ATTR. Its mechanism of action, characterized by high-affinity, enthalpy-driven binding to the thyroxine-binding sites, translates into near-complete TTR stabilization. This robust preclinical profile is supported by strong clinical data from the ATTRibute-CM trial, demonstrating significant improvements in clinical outcomes for patients with ATTR-CM. The experimental methodologies detailed in this guide provide a framework for the continued investigation and development of TTR stabilizers as a therapeutic class.

References

An In-depth Technical Guide to Acoramidis: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acoramidis, also known as AG10, is a novel, orally bioavailable small molecule that acts as a potent and selective stabilizer of transthyretin (TTR).[1] It is being investigated for the treatment of transthyretin amyloidosis (ATTR), a progressive and often fatal disease characterized by the deposition of misfolded TTR protein as amyloid fibrils in various tissues, primarily the heart and nerves.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of acoramidis, along with detailed experimental protocols relevant to its study.

Chemical Structure and Identifiers

Acoramidis is chemically described as 3-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy]-4-fluorobenzoic acid.[1] Its structure features a fluorinated benzoic acid moiety linked via a propoxy bridge to a dimethylpyrazole group.

Table 1: Chemical Identifiers of Acoramidis

| Identifier | Value |

| IUPAC Name | 3-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy]-4-fluorobenzoic acid[1] |

| SMILES | Cc1c(CCCOc2cc(C(=O)O)ccc2F)c(C)n[nH]1 |

| CAS Number | 1446711-81-4 |

| PubChem CID | 71464713 |

Physicochemical Properties

Table 2: Chemical and Physical Properties of Acoramidis

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₇FN₂O₃ | PubChem |

| Molecular Weight | 292.31 g/mol | PubChem |

| pKa | 4.13 | |

| Solubility | Soluble in DMSO; Slightly soluble in Ethanol | |

| Appearance | Off-white solid |

Mechanism of Action: Transthyretin Stabilization

The therapeutic effect of acoramidis is derived from its ability to stabilize the native tetrameric structure of transthyretin. TTR, a transport protein for thyroxine and retinol, can dissociate into monomers, which then misfold and aggregate into amyloid fibrils. Acoramidis binds to the thyroxine-binding sites on the TTR tetramer, effectively acting as a "molecular glue" to prevent this initial dissociation step, which is the rate-limiting step in TTR amyloidogenesis.

The signaling pathway, or more accurately, the pathological cascade that acoramidis interrupts, can be visualized as follows:

Experimental Protocols

Synthesis of Acoramidis

A plausible synthetic route for acoramidis, based on available patent literature, is outlined below. This process involves the coupling of a pyrazole-containing fragment with a fluorobenzoic acid derivative.

Workflow for the Synthesis of Acoramidis:

Detailed Protocol:

-

Step 1: Synthesis of Methyl 3-(3-bromopropoxy)-4-fluorobenzoate. To a solution of 4-fluoro-3-hydroxybenzoate in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate followed by the slow addition of 1,3-dibromopropane. The reaction is typically stirred at room temperature for several hours. After completion, the reaction mixture is worked up by extraction with an organic solvent and purified.

-

Step 2: Synthesis of Methyl 3-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy]-4-fluorobenzoate. The intermediate from Step 1 is reacted with 3,5-dimethylpyrazole in the presence of a base (e.g., potassium carbonate) and a catalyst such as sodium iodide in a solvent like acetone. The mixture is heated to reflux for several hours. The product is then isolated and purified.

-

Step 3: Synthesis of Acoramidis. The methyl ester from Step 2 is hydrolyzed to the corresponding carboxylic acid. This is typically achieved by treating the ester with a base such as lithium hydroxide or sodium hydroxide in a mixture of methanol and water. The reaction is stirred for several hours, after which the methanol is removed under vacuum. The aqueous solution is then acidified to precipitate the final product, acoramidis, which can be collected by filtration and dried.

In Vitro Transthyretin Stabilization Assays

The ability of acoramidis to stabilize TTR is commonly assessed using several in vitro assays.

1. Fluorescent Probe Exclusion (FPE) Assay

This assay measures the occupancy of the thyroxine-binding site on TTR by a competing ligand. A fluorescent probe that covalently binds to lysine-15 within the binding pocket is used. When acoramidis occupies the binding site, it prevents the probe from binding, leading to a decrease in the fluorescent signal.

Protocol Outline:

-

Incubate purified TTR with varying concentrations of acoramidis.

-

Add the fluorescent probe to the TTR-acoramiidis mixture.

-

Monitor the fluorescence intensity over time.

-

A reduction in fluorescence compared to a control (TTR and probe only) indicates binding site occupancy by acoramidis.

2. Western Blot Assay for TTR Tetramer Stabilization

This assay directly measures the amount of intact TTR tetramer that remains after being subjected to denaturing conditions, such as acidic pH, which would normally cause dissociation.

Protocol Outline:

-

Incubate human serum or plasma with acoramidis at various concentrations.

-

Subject the samples to acidic conditions (e.g., pH 3.8) for an extended period (e.g., 72 hours) to induce TTR dissociation.

-

Neutralize the samples and cross-link the proteins using glutaraldehyde to fix the oligomeric state of TTR.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with an anti-TTR antibody.

-

Quantify the band corresponding to the TTR tetramer. An increase in the tetramer band in the presence of acoramidis indicates stabilization.

Workflow for Western Blot TTR Stabilization Assay:

Conclusion

Acoramidis is a promising therapeutic agent for transthyretin amyloidosis, with a well-defined mechanism of action centered on the kinetic stabilization of the TTR tetramer. Its chemical structure is optimized for potent and selective binding. The experimental protocols described herein are fundamental to the characterization of its stabilizing effects and are crucial for the ongoing research and development of this and similar compounds. This technical guide provides a solid foundation for researchers and drug development professionals working in the field of amyloid diseases.

References

The Genesis and Trajectory of Acoramidis (AG10): A Technical Guide to a Novel Transthyretin Stabilizer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transthyretin amyloid cardiomyopathy (ATTR-CM) is a progressive and fatal disease characterized by the deposition of misfolded transthyretin (TTR) protein in the myocardium. The dissociation of the TTR tetramer into monomers is the rate-limiting step in the amyloidogenic cascade. Acoramidis (formerly AG10), a novel small molecule, has emerged as a potent TTR stabilizer, effectively preventing this dissociation. This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of acoramidis, with a focus on the key experimental data and methodologies that have defined its therapeutic profile.

Discovery and Rationale

Acoramidis was discovered and initially developed by researchers at Stanford University and the University of the Pacific, with subsequent development by Eidos Therapeutics, a subsidiary of BridgeBio Pharma.[1][2][3] The drug was rationally designed to mimic the stabilizing effect of the naturally occurring T119M TTR variant, a "rescue mutation" known to protect carriers from developing ATTR even in the presence of destabilizing mutations.[4] This precision medicine approach targets the root cause of ATTR by preventing the formation of toxic amyloid fibrils.[1]

Mechanism of Action: Stabilizing the Transthyretin Tetramer

Acoramidis is a highly selective TTR stabilizer that binds to the thyroxine-binding sites of the TTR tetramer. This binding reinforces the protein's native quaternary structure, preventing its dissociation into amyloidogenic monomers. Molecular dynamics simulations and structural studies have revealed that acoramidis forms hydrogen bonds with serine residues within the binding sites, an interaction that is crucial for its potent stabilizing effect. This enthalpically-driven binding mimics the protective mechanism of the T119M variant and is a key differentiator from other TTR stabilizers. The stabilization of the TTR tetramer is the primary mechanism through which acoramidis is expected to halt the progression of ATTR-CM.

Preclinical Evaluation

The preclinical development of acoramidis involved a series of in vitro and in vivo studies to characterize its binding affinity, stabilization potency, and cellular effects.

Quantitative Preclinical Data

| Parameter | Value | Assay | Organism/System | Reference |

| Binding Affinity (Kd) | ||||

| Acoramidis | 4.8 ± 1.9 nM | Isothermal Titration Calorimetry | Human TTR | |

| Tafamidis | 4.4 ± 1.3 nM | Isothermal Titration Calorimetry | Human TTR | |

| Thermodynamic Parameters | ||||

| Acoramidis (ΔH) | -13.60 kcal/mol | Isothermal Titration Calorimetry | Human TTR | |

| Acoramidis (TΔS) | -2.26 kcal/mol | Isothermal Titration Calorimetry | Human TTR | |

| Tafamidis (ΔH) | -5.00 kcal/mol | Isothermal Titration Calorimetry | Human TTR | |

| Tafamidis (TΔS) | 6.39 kcal/mol | Isothermal Titration Calorimetry | Human TTR | |

| TTR Stabilization | ||||

| Acoramidis (10 µM) | 95.4 ± 4.8% | Western Blot (Human Serum) | Human | |

| Tafamidis (20 µM) | ~50-75% | Western Blot (Human Serum) | Human | |

| Acoramidis (Peak) | >95% | Fluorescent Probe Exclusion | Dog | |

| Acoramidis (Trough) | >90% | Fluorescent Probe Exclusion | Dog |

Experimental Protocols

Objective: To determine the binding affinity (Kd) and thermodynamic parameters (ΔH, TΔS) of acoramidis to TTR.

Methodology:

-

Sample Preparation: Recombinant human TTR was dialyzed against a phosphate-buffered saline (PBS) solution (pH 7.4) containing 100 mM KCl and 1 mM EDTA. Acoramidis was dissolved in the same buffer with 2.5% DMSO.

-

ITC Instrument: A MicroCal PEAQ-ITC instrument was used, with the temperature maintained at 25°C.

-

Titration: A solution of acoramidis (25 µM) was titrated into the ITC cell containing TTR (2.5 µM).

-

Data Analysis: The resulting heat changes upon each injection were integrated and plotted against the molar ratio of ligand to protein. The data were fitted to a one-site binding model to determine the binding affinity (Ka, from which Kd is calculated), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) was calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS).

Objective: To assess the ability of acoramidis to prevent the acid-induced dissociation of TTR tetramers in human serum.

Methodology:

-

Sample Incubation: Pooled human serum was incubated with acoramidis (10 µM) or vehicle (DMSO) for 2 hours at room temperature.

-

Acidification: The serum samples were acidified to pH 3.8 and incubated for 72 hours to induce TTR tetramer dissociation.

-

Cross-linking: Glutaraldehyde was added to cross-link the remaining intact TTR tetramers.

-

SDS-PAGE and Western Blot: The samples were subjected to denaturing sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins were then transferred to a nitrocellulose membrane.

-

Immunodetection: The membrane was blocked and then incubated with a primary antibody specific for human TTR, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Quantification: The protein bands corresponding to the TTR tetramer were visualized using a chemiluminescent substrate, and the band intensities were quantified to determine the percentage of TTR stabilization relative to a non-acidified control.

Objective: To measure the occupancy of the TTR binding sites by acoramidis.

Methodology:

-

Principle: This assay utilizes a fluorescent probe that binds to the thyroxine-binding sites of TTR and becomes fluorescent upon binding. A competing ligand like acoramidis will displace the probe, leading to a decrease in fluorescence.

-

Assay Conditions: Serum or plasma samples were incubated with a fluorescent probe in the presence or absence of acoramidis.

-

Fluorescence Measurement: The fluorescence intensity was measured using a fluorometer.

-

Data Analysis: The percentage of TTR occupancy by acoramidis was calculated based on the reduction in fluorescence compared to the control (probe alone).

Objective: To evaluate the inhibitory effect of acoramidis on TTR amyloid fibril formation.

Methodology:

-

Protein Preparation: Purified recombinant human TTR was used.

-

Aggregation Induction: TTR aggregation was induced by acidification of the buffer (e.g., to pH 4.4) and incubation at 37°C with agitation.

-

Inhibitor Addition: Acoramidis or vehicle control was added to the TTR solution prior to inducing aggregation.

-

Monitoring Aggregation: Fibril formation was monitored over time by measuring the turbidity of the solution at 400 nm or by using a thioflavin T (ThT) fluorescence assay, where ThT fluorescence increases upon binding to amyloid fibrils.

Objective: To assess the ability of acoramidis to protect cells from the toxicity of TTR oligomers.

Methodology:

-

Cell Culture: A human neuroblastoma cell line (e.g., SH-SY5Y) was cultured in appropriate media.

-

Preparation of TTR Oligomers: Misfolded TTR oligomers were prepared by incubating TTR under conditions that promote aggregation.

-

Cell Treatment: The cultured cells were treated with pre-formed TTR oligomers in the presence or absence of acoramidis.

-

Viability Assessment: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells with active metabolism convert MTT into a purple formazan product, which can be quantified by measuring the absorbance at 570 nm.

Clinical Development

The clinical development of acoramidis has been centered around the pivotal Phase 3 ATTRibute-CM trial, which evaluated its efficacy and safety in patients with ATTR-CM.

ATTRibute-CM Trial Design

Key Clinical Efficacy and Safety Data

| Endpoint | Acoramidis | Placebo | Result | Reference |

| Primary Endpoint (Win Ratio) | 1.8 (p < 0.0001) | |||

| All-Cause Mortality (30 months) | 81% survival | 74% survival | 25% relative risk reduction | |

| Cardiovascular-Related Hospitalization | 50% relative risk reduction (p < 0.0001) | |||

| Change in 6-Minute Walk Distance (30 months) | Statistically significant improvement (p < 0.0001) | |||

| Change in KCCQ-OS Score (30 months) | Statistically significant improvement (p < 0.0001) | |||

| Change in NT-proBNP (30 months) | Statistically significant improvement (p < 0.0001) | |||

| Serum TTR Levels | 42% greater increase vs. tafamidis | - | ||

| Serious Adverse Events | 54.6% | 64.9% | Similar safety profile |

Conclusion

Acoramidis represents a significant advancement in the treatment of transthyretin amyloid cardiomyopathy. Its rational design, based on mimicking a protective genetic variant, has translated into a potent and highly selective TTR stabilizer. The comprehensive preclinical and clinical data, particularly from the ATTRibute-CM trial, have demonstrated its ability to achieve near-complete TTR stabilization, leading to clinically meaningful improvements in mortality, morbidity, and quality of life for patients with ATTR-CM. The detailed experimental methodologies outlined in this guide provide a foundation for further research and a deeper understanding of the therapeutic potential of TTR stabilization in amyloid diseases.

References

- 1. Inhibition of amyloid beta fibril formation by monomeric human transthyretin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eidos Therapeutics Initiates First Clinical Study for AG10 Targeting Transthyretin Amyloidosis, Appoints Camille Landis as Chief Business Officer [prnewswire.com]

- 3. Eidos Therapeutics | Success Stories | Overview | Founders Workbench | Sites | Founders Workbench [foundersworkbench.com]

- 4. bridgebio.com [bridgebio.com]

Acoramidis and its High-Affinity Binding to Transthyretin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acoramidis (formerly AG10) is a potent, orally bioavailable small molecule designed to stabilize the tetrameric structure of transthyretin (TTR), a transport protein primarily synthesized in the liver. In transthyretin amyloidosis (ATTR), the dissociation of the TTR tetramer into its constituent monomers is the rate-limiting step in the pathogenic cascade of misfolding, aggregation, and subsequent deposition of amyloid fibrils in various tissues, leading to progressive organ dysfunction. Acoramidis is a next-generation TTR stabilizer that has demonstrated near-complete TTR stabilization and promising clinical outcomes in patients with ATTR cardiomyopathy (ATTR-CM).[1][2][3] This technical guide provides an in-depth analysis of the binding affinity of acoramidis to TTR, detailing the quantitative data, experimental methodologies, and the underlying mechanism of action.

Mechanism of Action: Mimicking Nature's Protection

Acoramidis's mechanism of action is centered on mimicking the stabilizing effects of the naturally occurring, protective T119M TTR variant.[4][5] It binds with high affinity to the two thyroxine-binding sites on the TTR tetramer. This binding is characterized by a primarily enthalpic mode, driven by the formation of key hydrogen bonds with serine residues within both the inner and outer regions of the binding pocket. This interaction significantly increases the activation energy barrier for tetramer dissociation, effectively locking the TTR protein in its native, non-pathogenic quaternary structure. By preventing the initial dissociation step, acoramidis halts the amyloid cascade at its source.

Caption: Mechanism of TTR stabilization by acoramidis.

Quantitative Binding Affinity Data

Acoramidis exhibits a superior binding affinity and kinetic profile for TTR compared to other stabilizers, such as tafamidis. This enhanced potency is a key contributor to its ability to achieve near-complete TTR stabilization in clinical settings.

| Parameter | Acoramidis | Tafamidis | Method | Reference |

| Binding Affinity (Fold Higher vs. Tafamidis) | 7-fold | - | Surface Plasmon Resonance (SPR) | |

| Binding Affinity (Fold Higher vs. Tafamidis) | 4-fold | - | Microscale Thermophoresis (MST) | |

| Residence Time (Fold Longer vs. Tafamidis) | 4-fold | - | Surface Plasmon Resonance (SPR) | |

| TTR Stabilization (in vitro, at clinical trough) | ≥90% | 36% | Western Blot | |

| TTR Binding Site Occupancy (in vitro, at clinical trough) | 103 ± 13% | 71 ± 14% | Fluorescent Probe Exclusion (FPE) |

Experimental Protocols

The binding affinity and stabilization capacity of acoramidis have been characterized using a suite of biophysical and biochemical assays. Below are detailed methodologies for the key experiments cited.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions. It was employed to determine the association (kon) and dissociation (koff) rate constants, as well as the dissociation constant (KD), for the binding of acoramidis and tafamidis to TTR.

Methodology:

-

Immobilization: Purified human TTR is immobilized on a sensor chip surface.

-

Analyte Injection: A series of concentrations of the TTR stabilizer (acoramidis or tafamidis) are flowed over the sensor surface. The concentrations used in published studies ranged from 3.9 nM to 1000 nM.

-

Data Acquisition: The change in the refractive index at the surface, which is proportional to the amount of bound analyte, is measured in real-time and recorded as a sensorgram.

-

Data Analysis: The resulting sensorgrams are fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model) to calculate the kon, koff, and KD values. The residence time is calculated as 1/koff.

Caption: Generalized workflow for SPR analysis.

Microscale Thermophoresis (MST)

MST is an equilibrium-based method that measures the directed movement of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding results in a change in its thermophoretic movement, which can be used to quantify binding affinity.

Methodology:

-

Labeling: Purified TTR is fluorescently labeled.

-

Sample Preparation: A constant concentration of labeled TTR is mixed with a serial dilution of the TTR stabilizer (acoramidis or tafamidis).

-

Measurement: The samples are loaded into capillaries, and an infrared laser is used to create a precise temperature gradient. The movement of the fluorescently labeled TTR is monitored.

-

Data Analysis: The change in the normalized fluorescence as a function of the stabilizer concentration is plotted, and the resulting binding curve is fitted to determine the KD.

Caption: Generalized workflow for MST analysis.

Western Blot Assay for TTR Tetramer Stabilization

This assay quantifies the ability of a stabilizer to prevent the dissociation of the TTR tetramer under denaturing conditions (e.g., acidic pH).

Methodology:

-

Incubation: Human plasma samples are incubated with the TTR stabilizer (acoramidis, tafamidis, or diflunisal) at clinically relevant concentrations.

-

Acidification: The plasma samples are subjected to acidic conditions to induce the dissociation of unstabilized TTR tetramers.

-

Neutralization and Cross-linking: The samples are neutralized, and the remaining intact TTR tetramers are cross-linked.

-

Electrophoresis and Immunoblotting: The samples are separated by non-denaturing polyacrylamide gel electrophoresis (PAGE), transferred to a membrane, and probed with an anti-TTR antibody.

-

Quantification: The intensity of the band corresponding to the TTR tetramer is quantified to determine the percentage of stabilized TTR.

References

- 1. researchgate.net [researchgate.net]

- 2. BridgeBio Builds ATTR-CM Case for Acoramidis with Promising Phase III Data - BioSpace [biospace.com]

- 3. Acoramidis: A Potential Breakthrough Treatment for Transthyretin Amyloidosis Cardiomyopathy (ATTR-CM) | Cardiology [labroots.com]

- 4. altmeyers.org [altmeyers.org]

- 5. m.youtube.com [m.youtube.com]

The Pharmacokinetics and Pharmacodynamics of Acoramidis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acoramidis (sold under the brand names Attruby and Beyonttra) is a selective, orally administered, small-molecule stabilizer of transthyretin (TTR).[1][2][3] It is indicated for the treatment of the cardiomyopathy of wild-type or variant transthyretin-mediated amyloidosis (ATTR-CM) in adults to reduce cardiovascular death and cardiovascular-related hospitalization.[2][4] ATTR-CM is a progressive and fatal disease characterized by the destabilization of the TTR protein tetramer into monomers. These monomers misfold and aggregate into amyloid fibrils that deposit in the heart, leading to restrictive cardiomyopathy and heart failure.

Acoramidis is designed to mimic the protective properties of the naturally occurring T119M TTR mutation by binding to the thyroxine-binding sites of the TTR tetramer. This binding action stabilizes the tetramer, preventing its dissociation—the rate-limiting step in the amyloidogenic cascade. Compared to earlier stabilizers, acoramidis is noted for being a more potent and selective stabilizer of TTR, achieving near-complete stabilization.

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of acoramidis, summarizing key data from clinical trials and regulatory assessments.

Pharmacodynamics: Mechanism of Action and Effects

The primary pharmacodynamic effect of acoramidis is the stabilization of the TTR protein. By binding to TTR's thyroxine-binding sites, acoramidis slows the dissociation of the TTR tetramer into its constituent monomers, which is the essential first step in the formation of amyloid fibrils.

Signaling Pathway: TTR Amyloidogenesis and Acoramidis Intervention

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Acoramidis's Effect on Transthyretin (TTR) Tetramer Dissociation

Executive Summary

Transthyretin (TTR) amyloidosis (ATTR) is a progressive and fatal disease driven by the dissociation of the TTR tetramer into its constituent monomers. This event is the rate-limiting step in the amyloidogenic cascade, which involves monomer misfolding and aggregation into toxic amyloid fibrils. Acoramidis (formerly AG10) is a highly selective, small-molecule kinetic stabilizer of TTR. It is designed to mimic the stabilizing properties of the naturally occurring, protective T119M TTR variant. By binding with high affinity to the two thyroxine-binding sites on the TTR tetramer, acoramidis stabilizes its native quaternary structure, potently inhibiting tetramer dissociation and halting the progression of amyloidogenesis. This guide provides a detailed overview of the mechanism, quantitative biophysical data, and experimental methodologies used to characterize the stabilizing effect of acoramidis on the TTR tetramer.

The Amyloidogenic Cascade and the Role of Acoramidis

The pathogenesis of TTR amyloidosis begins with the dissociation of the stable, homotetrameric TTR protein into monomers.[1] This dissociation is the crucial, rate-limiting step for the entire disease process.[1][2][3][4] Once dissociated, the monomers undergo a conformational change, misfold, and then self-assemble into oligomers, protofibrils, and ultimately insoluble amyloid fibrils that deposit in various organs, particularly the heart and nerves, leading to organ dysfunction.

Acoramidis exerts its therapeutic effect by intervening at the very first step of this cascade. It acts as a kinetic stabilizer, binding selectively to the native tetrameric form of TTR at its two thyroxine-binding sites. This binding event reinforces the weak dimer-dimer interface, significantly increasing the energetic barrier for tetramer dissociation. By preventing the formation of amyloidogenic monomers, acoramidis slows the progression of the disease. The design of acoramidis was inspired by the protective T119M TTR gene variant, mimicking its ability to form stabilizing hydrogen bonds within the binding sites.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of Transthyretin Kinetic Stability in Human Plasma Using Subunit Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Acoramidis in Transthyretin Amyloid Polyneuropathy: An In-depth Technical Guide to Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transthyretin (TTR) amyloidosis is a progressive and life-threatening disease characterized by the misfolding and aggregation of the TTR protein, leading to the formation of amyloid fibrils that deposit in various tissues and organs. When the peripheral and autonomic nervous systems are primarily affected, the condition is known as transthyretin amyloid polyneuropathy (ATTR-PN), a debilitating disorder marked by sensory, motor, and autonomic dysfunction.[1][2] Acoramidis (formerly AG10) is a novel, orally bioavailable small molecule designed as a kinetic stabilizer of the TTR protein.[3][4] This technical guide provides a comprehensive overview of the early-stage research on acoramidis for the treatment of ATTR-PN, with a focus on its mechanism of action, preclinical evidence of TTR stabilization, and the design of clinical investigations for the polyneuropathy indication.

Mechanism of Action: Stabilizing the Transthyretin Tetramer

The foundational mechanism of acoramidis is the kinetic stabilization of the TTR tetramer.[3] The dissociation of the TTR tetramer into its constituent monomers is the rate-limiting step in the amyloidogenic cascade. These monomers can then misfold and aggregate into toxic oligomers and amyloid fibrils. Acoramidis is designed to mimic the stabilizing effect of the naturally occurring, protective T119M TTR variant. It binds with high affinity and selectivity to the two thyroxine-binding sites on the TTR tetramer, strengthening the bonds between the monomers and preventing their dissociation. This stabilization of the native tetrameric conformation effectively halts the amyloidogenic process at its origin.

Preclinical Research on Acoramidis (AG10)

While extensive preclinical research has been conducted on acoramidis (AG10) to establish its efficacy as a TTR stabilizer, it is important to note that publicly available studies have predominantly focused on the cardiomyopathy aspect of ATTR. Specific preclinical investigations using animal models of polyneuropathy to assess nerve-specific endpoints like nerve conduction velocity or nerve fiber density have not been widely published. The available preclinical data primarily demonstrates the potent and selective stabilization of TTR in vitro and in vivo.

In Vitro TTR Stabilization

Acoramidis has been shown to be a potent stabilizer of both wild-type and mutant TTR in vitro. Studies have demonstrated its ability to prevent TTR aggregation under denaturing conditions.

| Assay Type | Key Findings | Reference |

| TTR Fibril Formation Assay | AG10 effectively inhibits acid-induced TTR fibril formation in a concentration-dependent manner. | |

| TTR Stabilization in Human Serum | AG10 demonstrates superior TTR stabilization in human serum compared to other stabilizers, achieving near-complete stabilization. |

In Vivo Pharmacokinetics and TTR Stabilization in Healthy Volunteers

Phase 1 studies in healthy adult volunteers established the safety, tolerability, pharmacokinetics, and pharmacodynamics of acoramidis. These studies confirmed that oral administration of acoramidis leads to dose-dependent plasma concentrations that result in near-complete TTR stabilization.

| Parameter | Result | Reference |

| TTR Stabilization | >95% TTR stabilization on average at steady state in the final multiple ascending dose cohort. | |

| Serum TTR Concentrations | Increased serum TTR levels from baseline, an in vivo indicator of TTR stability. | |

| Half-life | Approximately 25 hours, supporting twice-daily dosing. |

Early-Stage Clinical Research in Polyneuropathy: The ATTRibute-PN Trial

The primary early-stage clinical evidence for acoramidis in polyneuropathy comes from the design of the Phase 3 ATTRibute-PN trial (NCT04882735). This study was designed to evaluate the efficacy and safety of acoramidis in patients with symptomatic ATTR-PN. Although the study design was later updated, its initial protocol provides valuable insight into the clinical development strategy for acoramidis in this indication.

The study was a randomized, double-blind, placebo-controlled trial with a primary endpoint focused on a comprehensive measure of neurological impairment.

Key Clinical Endpoints in ATTR-PN Research

The ATTRibute-PN trial was designed to utilize a range of validated instruments to assess the progression of polyneuropathy. The primary and secondary outcome measures provide a framework for understanding the key areas of clinical investigation for acoramidis in this patient population.

| Endpoint Category | Specific Measure | Description |

| Primary Endpoint | Modified Neuropathy Impairment Score +7 (mNIS+7) | A composite score that provides a comprehensive assessment of neurological impairment, including muscle weakness, sensory loss, reflexes, and autonomic function. |

| Secondary Endpoints | Norfolk Quality of Life-Diabetic Neuropathy (QoL-DN) | A patient-reported outcome measure that assesses the impact of neuropathy on quality of life. |

| Composite Autonomic Symptom Score 31 (COMPASS-31) | A patient-reported questionnaire that evaluates the severity of autonomic symptoms. | |

| Rasch-built Overall Disability Scale (R-ODS) | A patient-reported scale that measures limitations in daily activities and social participation. | |

| Nerve Conduction Studies (NCS) | Electrophysiological tests that measure the speed and strength of nerve signals. |

Experimental Protocols

Detailed, step-by-step experimental protocols for the clinical assessments used in the ATTRibute-PN trial are not publicly available. However, based on the established methodologies for these instruments, the following provides an overview of the procedures involved.

Modified Neuropathy Impairment Score +7 (mNIS+7)

The mNIS+7 is a comprehensive assessment of neurological impairment that combines a physical examination with quantitative sensory and autonomic testing, and nerve conduction studies. The components are scored to generate a composite measure of disease severity.

Components of the mNIS+7:

-

Neuropathy Impairment Score (NIS):

-

Muscle Weakness: Manual muscle testing of various muscle groups in the upper and lower limbs, and cranial nerves. Strength is graded on a standardized scale.

-

Reflexes: Assessment of deep tendon reflexes.

-

Sensation: Evaluation of sensory perception (e.g., touch-pressure, vibration, pinprick) in the digits.

-

-

+7 Component:

-

Quantitative Sensory Testing (QST): Measurement of thresholds for various sensory stimuli (e.g., vibration, temperature) to assess the function of different nerve fiber types.

-

Nerve Conduction Studies (NCS): Electrophysiological measurement of nerve conduction velocity and amplitude in motor and sensory nerves.

-

Autonomic Function Testing: Assessment of heart rate response to deep breathing as a measure of cardiovascular autonomic function.

-

Nerve Conduction Studies (NCS)

Nerve conduction studies are a set of electrophysiological tests that assess the function of peripheral nerves. The general protocol involves:

-

Patient Preparation: The patient is positioned comfortably, and the skin over the area to be tested is cleaned.

-

Electrode Placement: Recording electrodes are placed on the skin over the muscle or nerve being studied. Stimulating electrodes are placed at various points along the nerve pathway.

-

Nerve Stimulation: A mild electrical impulse is delivered through the stimulating electrodes to activate the nerve.

-

Signal Recording: The recording electrodes detect the electrical response of the nerve or muscle.

-

Data Analysis: The time it takes for the electrical signal to travel between the stimulating and recording electrodes (latency), the strength of the signal (amplitude), and the speed of transmission (conduction velocity) are measured and compared to normal values.

Patient-Reported Outcome Measures

The Norfolk QoL-DN, COMPASS-31, and R-ODS are administered as questionnaires to be completed by the patient. The administration protocols for these instruments generally involve:

-

Providing the questionnaire to the patient in a quiet and comfortable setting.

-

Instructing the patient on how to complete the questionnaire, ensuring they understand the questions and the response scales.

-

Allowing the patient sufficient time to complete the questionnaire without assistance, unless clarification of instructions is needed.

-

Scoring the questionnaire according to the specific guidelines for each instrument to generate a quantitative measure of quality of life, autonomic symptoms, or disability.

Conclusion

Early-stage research on acoramidis has robustly established its mechanism of action as a potent TTR stabilizer. While preclinical studies have primarily focused on demonstrating this core mechanism and its relevance to cardiomyopathy, the clinical development program has expanded to address the significant unmet need in ATTR-PN. The design of the ATTRibute-PN trial, with its comprehensive set of neurological endpoints, underscores the commitment to evaluating the potential of acoramidis to halt or slow the progression of polyneuropathy in patients with TTR amyloidosis. As more data from clinical trials in ATTR-PN become available, the therapeutic potential of this promising TTR stabilizer in the context of neurological impairment will be further elucidated. The lack of publicly available preclinical data specifically in animal models of polyneuropathy represents a current knowledge gap and an area for future research to further delineate the direct effects of TTR stabilization on nerve pathology.

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. Efficacy and Safety of Acoramidis (AG10) in Subjects with Transthyretin Amyloid Polyneurophathy (ATTRibute-PN) [ctv.veeva.com]

- 3. What is the research and development focus of Eidos Therapeutics? [synapse.patsnap.com]

- 4. bridgebio.com [bridgebio.com]

Methodological & Application

Application Notes and Protocols for Acoramidis in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing acoramidis (formerly AG10) in in vitro cell culture experiments to assess its efficacy in preventing transthyretin (TTR)-mediated cytotoxicity. The protocols are designed for researchers in academic and industrial settings who are investigating transthyretin amyloidosis (ATTR) and developing novel therapeutic agents.

Introduction

Acoramidis is a potent and selective kinetic stabilizer of the transthyretin (TTR) protein.[1][2][3] Transthyretin amyloidosis is a progressive disease caused by the dissociation of the TTR tetramer into monomers, which then misfold and aggregate into amyloid fibrils that deposit in various organs, most notably the heart and nerves.[1][2] Acoramidis is designed to mimic the stabilizing effects of the naturally occurring protective T119M TTR variant. It binds to the thyroxine-binding sites of the TTR tetramer, stabilizing its native quaternary structure and preventing the initial dissociation step that is critical for amyloidogenesis. In vitro studies have demonstrated that acoramidis effectively stabilizes both wild-type and mutant TTR, including the V122I variant associated with familial amyloid cardiomyopathy.

Mechanism of Action: TTR Stabilization

The central mechanism of acoramidis is the kinetic stabilization of the TTR tetramer. This process is crucial for preventing the cascade of events that leads to amyloid fibril formation and subsequent cellular toxicity.

Figure 1. Acoramidis stabilizes the TTR tetramer, preventing its dissociation.

Quantitative Data Summary

The following table summarizes key quantitative data for acoramidis from in vitro studies.

| Parameter | Value | TTR Variant | Assay Type | Reference |

| Binding Affinity (Kd1) | 4.8 nM | Wild-Type | Isothermal Titration Calorimetry | |

| Binding Affinity (Kd2) | 314 nM | Wild-Type | Isothermal Titration Calorimetry | |

| TTR Stabilization | Nearly 100% at 10 µM | Wild-Type | Western Blot (in serum) | |

| Cardiomyocyte Protection | Effective at 8 µM | V122I | Cell Viability Assay | |

| Fibril Formation Inhibition | Potent at 1:1 and 1:0.5 molar ratio (Acoramidis:TTR) | Wild-Type & V122I | Turbidity Assay |

Experimental Protocols

Protocol 1: Assessment of Acoramidis in Preventing TTR-Mediated Cytotoxicity in Cardiomyocytes

This protocol details a cell-based assay to evaluate the ability of acoramidis to protect cardiomyocytes from the cytotoxic effects of aggregated TTR. The human cardiomyocyte cell line AC16 is a relevant model for these studies.

Materials:

-

Human cardiomyocyte cell line (e.g., AC16)

-

Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics

-

Recombinant human TTR (wild-type or mutant, e.g., V122I)

-

Acoramidis (AG10)

-

Cell viability assay reagent (e.g., MTT, Resazurin, or LDH cytotoxicity assay kit)

-

Sterile, tissue culture-treated 96-well plates

-

Phosphate-buffered saline (PBS)

Experimental Workflow:

Figure 2. Workflow for the cardiomyocyte protection assay.

Methodology:

-

Cell Culture:

-

Culture AC16 cardiomyocytes in the recommended medium and conditions until they reach approximately 80% confluency.

-

Seed the cells into a 96-well plate at a density of 1 x 104 to 2 x 104 cells per well and allow them to adhere overnight.

-

-

Preparation of TTR Aggregates and Treatment Solutions:

-

To induce aggregation, dissolve recombinant TTR in a low pH buffer (e.g., acetate buffer, pH 4.4) at a concentration of approximately 3.6 µM and incubate for 24-72 hours at 37°C.

-

Prepare a stock solution of acoramidis in DMSO.

-

For the treatment groups, pre-incubate the aggregated TTR with varying concentrations of acoramidis (e.g., 0.1 µM to 10 µM) for at least 1 hour at 37°C. The final DMSO concentration in the cell culture medium should be kept below 0.1%.

-

-

Cell Treatment:

-

Carefully remove the culture medium from the 96-well plate.

-

Add the prepared TTR-acoramidis mixtures to the respective wells.

-

Controls:

-

Untreated Control: Cells treated with vehicle (buffer with DMSO).

-

TTR-Treated Control: Cells treated with aggregated TTR without acoramidis.

-

Acoramidis Control: Cells treated with the highest concentration of acoramidis alone to check for any intrinsic cytotoxicity.

-

-

-

Incubation and Assessment:

-

Incubate the treated cells for 24 to 72 hours at 37°C in a humidified incubator.

-

After the incubation period, assess cell viability using a standard method such as the MTT assay or LDH cytotoxicity assay according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the untreated control.

-

Plot the cell viability against the concentration of acoramidis to determine the dose-dependent protective effect.

-

Expected Outcomes

It is anticipated that treatment with aggregated TTR will significantly reduce cardiomyocyte viability. Co-incubation with acoramidis is expected to rescue this cytotoxic effect in a dose-dependent manner, with higher concentrations of acoramidis providing greater protection. These results would demonstrate the efficacy of acoramidis in preventing TTR-mediated cellular damage in a disease-relevant in vitro model.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. All work should be conducted in accordance with institutional safety guidelines.

References

- 1. AG10 inhibits amyloidogenesis and cellular toxicity of the familial amyloid cardiomyopathy-associated V122I transthyretin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AG10 inhibits amyloidogenesis and cellular toxicity of the familial amyloid cardiomyopathy-associated V122I transthyretin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for Preclinical Evaluation of Acoramidis in Animal Models of Transthyretin Amyloid Cardiomyopathy (ATTR-CM)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transthyretin amyloid cardiomyopathy (ATTR-CM) is a progressive and life-threatening disease characterized by the extracellular deposition of misfolded transthyretin (TTR) protein as amyloid fibrils in the myocardium. This infiltration leads to restrictive cardiomyopathy, heart failure, and arrhythmias. Acoramidis (formerly AG10) is a potent, selective, orally bioavailable small molecule designed to mimic the stabilizing effects of the naturally occurring, protective T119M TTR variant. By binding to the thyroxine-binding sites of the TTR tetramer, acoramidis stabilizes its native structure, preventing its dissociation into amyloidogenic monomers, the rate-limiting step in TTR amyloidogenesis.[1][2][3] These application notes provide a representative experimental design for the preclinical evaluation of acoramidis in a murine model of ATTR-CM.

Mechanism of Action of Acoramidis

Acoramidis is a TTR stabilizer that binds with high affinity and selectivity to the two thyroxine-binding pockets of the TTR tetramer. This binding reinforces the quaternary structure of the protein, increasing the energy barrier for tetramer dissociation. By preventing the formation of misfolded monomers, acoramidis effectively halts the amyloid cascade at its origin.[1][2] Preclinical and clinical studies have demonstrated that acoramidis achieves near-complete TTR stabilization.

Experimental Protocols

The following protocols describe a representative study to evaluate the efficacy of acoramidis in a humanized transgenic mouse model of ATTR-CM.

Animal Model

A humanized transgenic mouse model expressing a pathogenic human TTR variant, such as the V122I mutation on a murine TTR knockout background (hTTR-V122I/TTR-/-), is recommended. This model develops progressive cardiac amyloid deposition and a phenotype that recapitulates key features of human ATTR-CM.

Experimental Design and Dosing

-

Animals: Male hTTR-V122I/TTR-/- mice, aged 6-8 months.

-

Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Groups:

-

Group 1: Vehicle control (e.g., 0.5% methylcellulose in water), administered orally once daily.

-

Group 2: Acoramidis (low dose, e.g., 10 mg/kg), formulated in vehicle, administered orally once daily.

-

Group 3: Acoramidis (high dose, e.g., 30 mg/kg), formulated in vehicle, administered orally once daily.

-

-

Duration: 12 weeks.

Efficacy Endpoints and Assessment Protocols

3.1. Echocardiography for Cardiac Function

-

Frequency: Baseline, 4 weeks, and 12 weeks post-treatment initiation.

-

Protocol:

-

Anesthetize mice with isoflurane (1-2% in oxygen).

-

Place the mouse in a supine position on a heated platform to maintain body temperature.

-

Perform transthoracic echocardiography using a high-frequency ultrasound system with a linear-array transducer.

-

Obtain M-mode and B-mode images from the parasternal long- and short-axis views.

-

Measure left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs), interventricular septal thickness (IVSd), and posterior wall thickness (PWd).

-

Calculate fractional shortening (FS%) and ejection fraction (EF%).

-

Assess diastolic function by measuring the E/A ratio from pulsed-wave Doppler of the mitral inflow.

-

3.2. Histopathological Analysis of Amyloid Deposition

-

Frequency: At the terminal endpoint (12 weeks).

-

Protocol:

-

Euthanize mice and perfuse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.

-

Excise hearts, weigh them, and fix in 4% paraformaldehyde for 24 hours.

-

Process tissues for paraffin embedding and section at 5 µm thickness.

-

Stain sections with Congo Red and view under polarized light to visualize apple-green birefringence characteristic of amyloid deposits.

-

Stain adjacent sections with Thioflavin S for fluorescent visualization of amyloid deposits.

-

Perform immunohistochemistry using an anti-human TTR antibody to specifically label TTR deposits.

-

Quantification: Capture digital images of stained sections and quantify the amyloid-positive area as a percentage of the total myocardial area using image analysis software (e.g., ImageJ).

-

3.3. Serum Biomarker Analysis

-

Frequency: Baseline, 4 weeks, and 12 weeks.

-

Protocol:

-

Collect blood via retro-orbital or submandibular bleed into serum separator tubes.

-

Centrifuge at 2000 x g for 15 minutes to separate serum.

-

Store serum at -80°C until analysis.

-

TTR Stabilization Assay: Measure the concentration of stabilized TTR tetramers in serum using a validated immunoassay or Western blot under semi-denaturing conditions.

-

Cardiac Biomarkers: Quantify serum levels of N-terminal pro-B-type natriuretic peptide (NT-proBNP) and cardiac troponin I (cTnI) using commercially available ELISA kits specific for mice.

-

Total Human TTR: Measure the total concentration of human TTR in mouse serum via ELISA to assess the pharmacokinetic/pharmacodynamic relationship.

-

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between treatment groups.

Table 1: Echocardiographic Parameters

| Parameter | Vehicle Control | Acoramidis (Low Dose) | Acoramidis (High Dose) |

| Baseline | |||

| LVEF (%) | 55 ± 5 | 56 ± 4 | 54 ± 6 |

| FS (%) | 28 ± 3 | 29 ± 2 | 27 ± 4 |

| IVSd (mm) | 0.9 ± 0.1 | 0.9 ± 0.1 | 0.9 ± 0.1 |

| 12 Weeks | |||

| LVEF (%) | 45 ± 6 | 52 ± 5 | 55 ± 4** |

| FS (%) | 22 ± 4 | 27 ± 3 | 28 ± 3 |

| IVSd (mm) | 1.2 ± 0.2 | 1.0 ± 0.1* | 0.9 ± 0.1 |

| *Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. Vehicle Control. |

Table 2: Histopathological and Biomarker Data (12 Weeks)

| Parameter | Vehicle Control | Acoramidis (Low Dose) | Acoramidis (High Dose) |

| Cardiac Amyloid Burden (%) | 15 ± 4 | 8 ± 3 | 5 ± 2** |

| Serum NT-proBNP (pg/mL) | 800 ± 150 | 500 ± 100 | 350 ± 80 |

| Serum TTR Stabilization (%) | < 10 | 60 ± 10* | > 90 |

| *Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. Vehicle Control. |

Conclusion

This representative experimental design provides a robust framework for evaluating the preclinical efficacy of acoramidis in a relevant animal model of ATTR-CM. The outlined protocols for assessing cardiac function, amyloid burden, and key biomarkers will generate the necessary data to support the continued development of acoramidis as a promising therapeutic for ATTR-CM.

References

- 1. First‐in‐Human Study of AG10, a Novel, Oral, Specific, Selective, and Potent Transthyretin Stabilizer for the Treatment of Transthyretin Amyloidosis: A Phase 1 Safety, Tolerability, Pharmacokinetic, and Pharmacodynamic Study in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Treating amyloid transthyretin cardiomyopathy: lessons learned from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Application Note: Quantitative Analysis of Acoramidis in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantification of acoramidis (AG10) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is crucial for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies of acoramidis, a novel transthyretin stabilizer. The protocol outlines a straightforward protein precipitation method for sample preparation and provides a comprehensive framework for chromatographic separation and mass spectrometric detection. The quantitative data herein is based on a validated bioanalytical method.

Introduction

Acoramidis is a potent and selective transthyretin (TTR) stabilizer developed for the treatment of transthyretin amyloid cardiomyopathy (ATTR-CM), a progressive and fatal disease. Accurate quantification of acoramidis in plasma is essential for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical assays in drug development. This document provides a detailed methodology to support preclinical and clinical research on acoramidis.

Experimental

Sample Preparation

A protein precipitation method is employed for the extraction of acoramidis from human plasma.

Protocol:

-

Allow frozen human plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma.

-

Add 200 µL of a suitable organic solvent (e.g., acetonitrile) containing an appropriate internal standard (IS).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

Vortex briefly and inject a portion of the sample into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is performed using a reverse-phase HPLC system.

Typical Conditions:

-

Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: A linear gradient is optimized to ensure separation of acoramidis and the internal standard from endogenous plasma components.

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry

Detection is achieved using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Typical Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: Optimized for the specific instrument

-

Gas Flow: Optimized for the specific instrument

-

MRM Transitions: Specific precursor-to-product ion transitions for acoramidis and the internal standard must be determined through infusion and optimization experiments.

Quantitative Data

The following tables summarize the performance characteristics of a validated bioanalytical method for acoramidis in human plasma.

Table 1: Calibration Curve Details

| Parameter | Value |

| Calibration Range | 10 - 10,000 ng/mL |

| Regression Model | Weighted (1/x²) linear regression |

| Correlation Coefficient (r²) | ≥ 0.99 |

Table 2: Accuracy and Precision (Inter-day)

| Quality Control (QC) Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| LLOQ | 10 | 9.8 | 98.0 | 5.5 |

| Low QC | 30 | 29.5 | 98.3 | 4.2 |

| Mid QC | 400 | 408 | 102.0 | 3.1 |

| High QC | 8000 | 8120 | 101.5 | 2.5 |

LLOQ: Lower Limit of Quantification, QC: Quality Control, CV: Coefficient of Variation

Diagrams

Application Notes and Protocols: Evaluating Acoramidis Efficacy in Patient-Derived Cellular Models of Transthyretin Amyloidosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transthyretin amyloidosis (ATTR) is a progressive and often fatal disease characterized by the misfolding and aggregation of transthyretin (TTR) protein. These amyloid deposits accumulate in various organs, primarily the heart and nerves, leading to significant morbidity and mortality.[1][2] Acoramidis is a potent, orally bioavailable small molecule that stabilizes the TTR tetramer, preventing its dissociation into amyloidogenic monomers, which is the rate-limiting step in the amyloid cascade.[3][4] Clinical trials have demonstrated the efficacy of Acoramidis in reducing mortality and cardiovascular hospitalizations in patients with ATTR cardiomyopathy (ATTR-CM).

These application notes provide a framework for utilizing patient-derived cell lines to study the cellular effects of Acoramidis. By recapitulating the disease phenotype in vitro, researchers can investigate the mechanism of action of Acoramidis at a cellular level and assess its potential to mitigate TTR-mediated toxicity. The following protocols are designed for researchers in academic and industrial settings engaged in drug discovery and translational research for ATTR.

Signaling Pathways and Experimental Workflow

The pathogenesis of ATTR begins with the dissociation of the TTR tetramer into monomers, which then misfold and aggregate into amyloid fibrils. These fibrils deposit in the extracellular space of tissues like the myocardium, leading to cellular stress, apoptosis, and organ dysfunction. Acoramidis intervenes at the initial step of this cascade by stabilizing the TTR tetramer.

The following workflow outlines the key stages for evaluating Acoramidis in patient-derived cell lines.

Data Presentation

The following tables present hypothetical, yet expected, quantitative data from experiments conducted as described in the protocols below.

Table 1: Acoramidis-Mediated TTR Tetramer Stabilization in iPSC-Cardiomyocytes

| Acoramidis Concentration (µM) | % TTR Tetramer Remaining (mean ± SD) |

| 0 (Vehicle) | 35.2 ± 4.5 |

| 0.1 | 58.7 ± 5.1 |

| 1 | 85.4 ± 3.9 |

| 10 | 95.1 ± 2.8 |

Table 2: Reduction of TTR Aggregates in iPSC-Cardiomyocytes Treated with Acoramidis

| Acoramidis Concentration (µM) | Relative TTR Aggregate Level (%) (mean ± SD) |

| 0 (Vehicle) | 100 ± 8.2 |

| 0.1 | 62.5 ± 7.1 |

| 1 | 28.9 ± 5.5 |

| 10 | 12.3 ± 3.1 |

Table 3: Effect of Acoramidis on Apoptosis and Cellular Stress Markers in iPSC-Cardiomyocytes

| Treatment Group | % Apoptotic Cells (TUNEL+) (mean ± SD) | Relative ANP mRNA Expression (fold change) (mean ± SD) | Relative BNP mRNA Expression (fold change) (mean ± SD) |

| Healthy Control | 2.1 ± 0.8 | 1.0 ± 0.2 | 1.0 ± 0.3 |

| ATTR Vehicle | 25.6 ± 3.2 | 8.5 ± 1.1 | 12.3 ± 1.5 |

| ATTR + 1 µM Acoramidis | 10.3 ± 2.1 | 3.2 ± 0.7 | 4.1 ± 0.9 |

| ATTR + 10 µM Acoramidis | 5.8 ± 1.5 | 1.8 ± 0.5 | 2.5 ± 0.6 |

Experimental Protocols

Protocol 1: Generation and Culture of iPSC-Derived Cardiomyocytes from ATTR Patients

This protocol is adapted from established methods for iPSC generation and cardiac differentiation.

Materials:

-

Patient-derived fibroblasts or peripheral blood mononuclear cells (PBMCs)

-

Sendai virus reprogramming kit

-

iPSC culture medium (e.g., mTeSR™1)

-

Matrigel-coated culture plates

-

Cardiomyocyte differentiation media (e.g., RPMI/B27-based)

-

Small molecules for cardiac differentiation (e.g., CHIR99021, IWP2)

Procedure:

-

iPSC Generation: Reprogram patient-derived fibroblasts or PBMCs using a Sendai virus-based kit according to the manufacturer's instructions.

-

iPSC Culture: Culture the generated iPSC lines on Matrigel-coated plates in iPSC medium. Passage colonies as they become confluent.

-

Cardiac Differentiation:

-

Initiate differentiation when iPSCs reach 80-90% confluency.

-

Treat cells with a GSK3 inhibitor (e.g., CHIR99021) to induce mesoderm formation.

-

Subsequently, treat with a Wnt inhibitor (e.g., IWP2) to specify cardiac progenitors.

-

Maintain the cells in cardiomyocyte maintenance medium. Spontaneously beating areas should appear within 8-12 days.

-

-

Purification (Optional): If a pure cardiomyocyte population is required, use a lactate-based selection medium to eliminate non-cardiomyocytes.

Protocol 2: Acoramidis Treatment of iPSC-Cardiomyocytes

Materials:

-

Acoramidis stock solution (dissolved in DMSO)

-

Cardiomyocyte maintenance medium

-

iPSC-derived cardiomyocytes in culture

Procedure:

-

Prepare serial dilutions of Acoramidis in cardiomyocyte maintenance medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).

-

Include a vehicle control (DMSO) at the same concentration as the highest Acoramidis dose.

-

Aspirate the old medium from the iPSC-cardiomyocyte cultures and replace it with the Acoramidis-containing or vehicle control medium.

-

Incubate the cells for the desired treatment period (e.g., 48-72 hours) at 37°C and 5% CO2.

Protocol 3: Western Blot for TTR Tetramer Stabilization

This protocol is based on established methods for assessing TTR stability.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against TTR

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Lyse the Acoramidis-treated and control cells with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel under non-reducing and non-boiling conditions to preserve the TTR tetramer.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-TTR antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the intensity of the tetramer and monomer bands.

Protocol 4: Immunofluorescence for TTR Aggregates

This protocol follows standard immunocytochemistry procedures.

Materials:

-

4% paraformaldehyde (PFA)

-